REACTION_CXSMILES
|
C([Li])CCC.[I:6]I.S([O-])([O-])(=O)=S.[Na+].[Na+].[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:17]=1[F:23]>C1COCC1>[I:6][C:19]1[CH:20]=[CH:21][C:16]([F:15])=[C:17]([F:23])[C:18]=1[F:22] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for a while
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
an aqueous layer was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
After the extract
|
Type
|
ADDITION
|
Details
|
the organic layer were mixed together
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
a saturated saline solution in that order, and dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=C(C=C1)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |